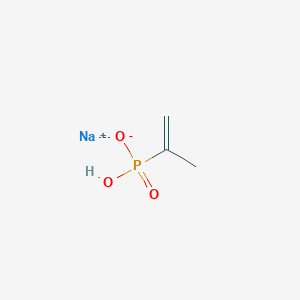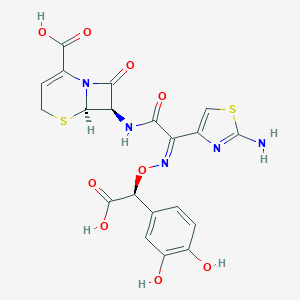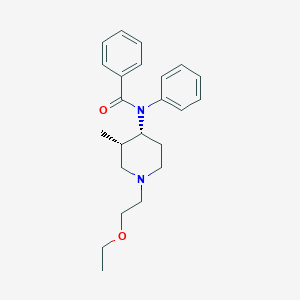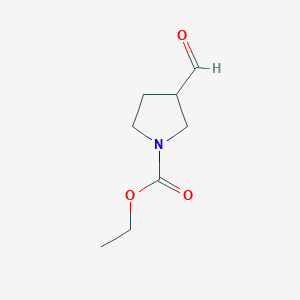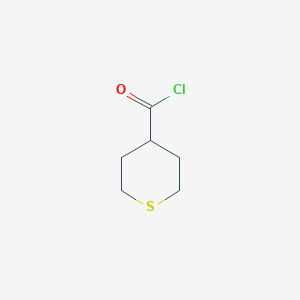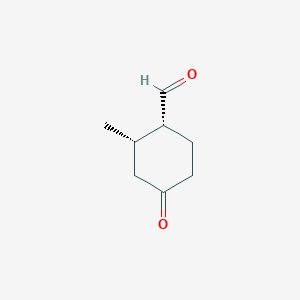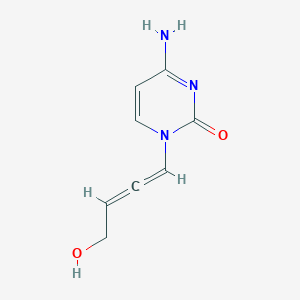
Cytallene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytallene is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its unique biochemical and physiological effects, which make it a useful tool for investigating various biological processes. In
Aplicaciones Científicas De Investigación
Cytallene has a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound is commonly used as a tool to study the structure and function of proteins and enzymes. It can also be used to investigate the mechanisms of various biological processes, such as cell signaling and gene expression.
Mecanismo De Acción
Cytallene works by binding to specific proteins and enzymes, altering their structure and function. This can lead to changes in biochemical and physiological processes, which can be studied in detail using various experimental techniques. The exact mechanism of action of Cytallene is still being investigated, but it is believed to involve the formation of covalent bonds with target proteins and enzymes.
Biochemical and Physiological Effects:
Cytallene has a range of biochemical and physiological effects, depending on the target protein or enzyme. It has been shown to inhibit the activity of various enzymes, such as proteases and kinases, which are involved in a variety of biological processes. Cytallene can also induce changes in protein structure and function, leading to alterations in cellular signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cytallene in lab experiments is its specificity for certain proteins and enzymes. This allows researchers to study specific biological processes in detail, without interfering with other processes in the cell. However, the use of Cytallene can also have limitations, such as potential toxicity and off-target effects. Careful experimental design and dosage optimization are necessary to ensure accurate and reliable results.
Direcciones Futuras
There are many potential future directions for research on Cytallene. One area of interest is the development of new methods for synthesizing and purifying this compound, which could lead to more efficient and cost-effective production. Additionally, further investigation into the mechanism of action of Cytallene could provide insights into the structure and function of various proteins and enzymes. Finally, the development of new applications for Cytallene, such as in drug discovery or disease treatment, could have significant implications for the field of pharmacology.
Métodos De Síntesis
Cytallene can be synthesized using a variety of methods, including chemical synthesis and extraction from natural sources. The most common method of synthesis involves the reaction of two precursor compounds, 2,4-dinitrochlorobenzene and 2,4-dinitrophenylhydrazine, in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Propiedades
Número CAS |
114987-19-8 |
|---|---|
Nombre del producto |
Cytallene |
Fórmula molecular |
C8H9N3O2 |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+ |
Clave InChI |
WBOPPXMLTYJKEO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)C=C=CCO |
SMILES |
C1=C[N+](=CC=CCO)C(=NC1=N)[O-] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C=C=CCO |
Sinónimos |
4-amino-1-(4-hydroxybuta-1,2-dienyl)pyrimidin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



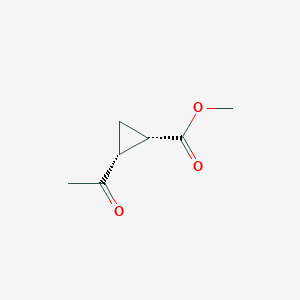
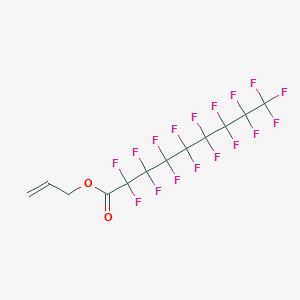
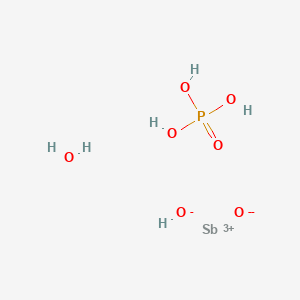

![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
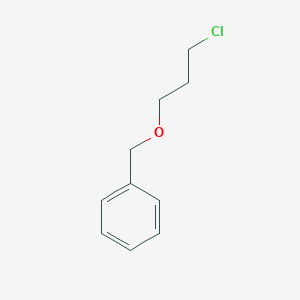
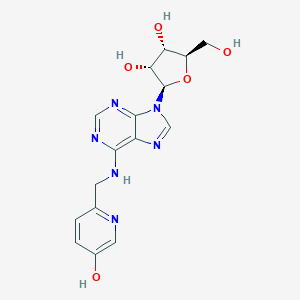
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
